

Physicochemical Characteristics of 3-Desacetyl Cefotaxime Lactone: A Technical Guide

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Compound of Interest

Compound Name: 3-Desacetyl Cefotaxime lactone

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Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Desacetyl Cefotaxime Lactone is a significant metabolite and degradation product of the third-generation cephalosporin antibiotic, Cefotaxime.^{[1][2][3][4]} The formation of this lactone occurs in vivo through metabolic processes and in vitro under certain physicochemical conditions, particularly in acidic environments.^{[1][2]} Understanding the physicochemical characteristics of this lactone is crucial for comprehending the stability, degradation pathways, and overall pharmacological profile of Cefotaxime. This technical guide provides a comprehensive overview of the known physicochemical properties of **3-Desacetyl Cefotaxime Lactone**, details relevant experimental protocols for its characterization, and presents a logical framework for its formation.

Physicochemical Properties

Comprehensive experimental data on the specific physicochemical properties of isolated **3-Desacetyl Cefotaxime Lactone** is limited in publicly available literature. The following tables summarize the available information and provide predicted values where experimental data is absent.

General and Chemical Properties

Property	Value	Source
Chemical Name	(5aR,6R)-6-[[[(2Z)-(2-aminothiazol-4-yl)(methoxyimino)acetyl]amino]-5a,6-dihydro-3H,7H-azeto[2,1-b]furo[3,4-d][1,3]thiazine-1,7(4H)-dione	[4]
CAS Number	66340-33-8	[4][5]
Molecular Formula	C ₁₄ H ₁₃ N ₅ O ₅ S ₂	[4][5][6]
Molecular Weight	395.41 g/mol	[4][5][6]
Appearance	White to off-white solid	[5]

Solubility and Partition Coefficient

Property	Value	Source
Solubility	Soluble in DMSO.[4] Specific quantitative solubility in aqueous and other organic solvents is not readily available.	[4][5]
LogP (Predicted)	-0.7134	Commercial Supplier Data

Thermal Properties

Property	Value	Source
Melting Point	Not explicitly reported in scientific literature. Experimental determination is recommended.	

Acidity Constant

Property	Value	Source
pKa	Not explicitly reported in scientific literature. Experimental determination via potentiometric titration or UV-Vis spectrophotometry is recommended.	

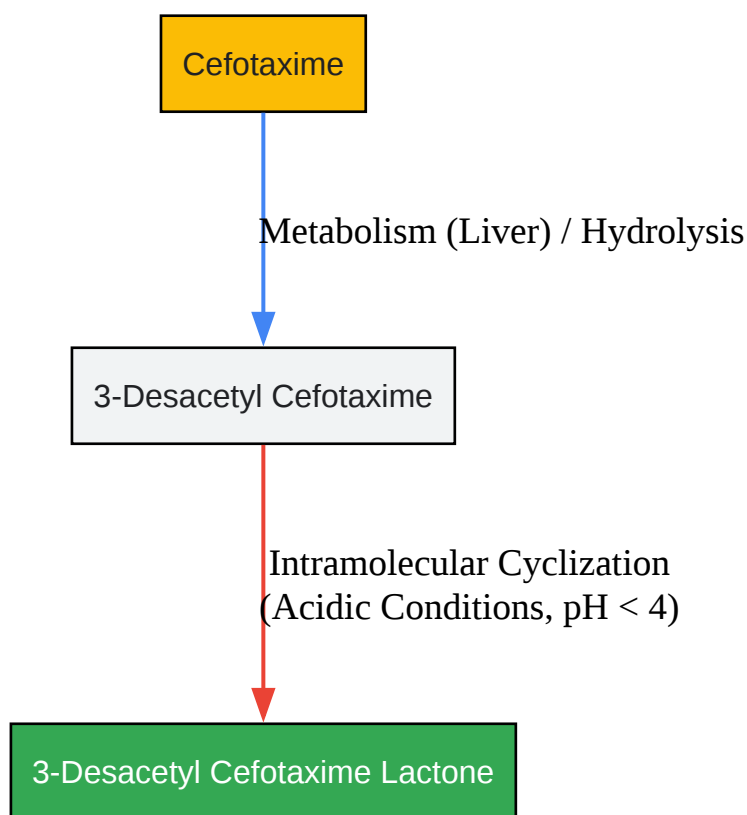
Formation and Stability

Formation of 3-Desacetyl Cefotaxime Lactone

3-Desacetyl Cefotaxime Lactone is formed from its parent drug, Cefotaxime, through a two-step process:

- Deacetylation: Cefotaxime is first metabolized to 3-Desacetyl Cefotaxime. This is a primary metabolic pathway in the liver.[2]
- Lactonization: In an acidic environment (pH < 4), the deacetylated metabolite readily undergoes intramolecular cyclization to form the stable lactone ring.[1][7]

The degradation of Cefotaxime is influenced by pH, temperature, and the presence of certain buffers.[1][8][9] The maximum stability of Cefotaxime is observed in the pH range of 4.5-6.5.[8]



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Formation pathway of **3-Desacetyl Cefotaxime Lactone** from Cefotaxime.

Stability

The lactone form is generally more stable than the open-chain deacetylated precursor, especially in acidic conditions. However, detailed kinetic studies on the stability of the isolated lactone under various pH and temperature conditions are not extensively documented. For Cefotaxime itself, storage at -70°C is recommended for long-term stability in solution.[9]

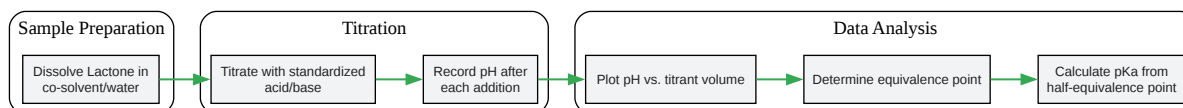
Experimental Protocols

The following are generalized experimental protocols for the determination of key physicochemical properties of **3-Desacetyl Cefotaxime Lactone**.

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the compound with a standardized acid or base and monitoring the pH change.

Workflow:



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Workflow for pKa determination by potentiometric titration.

Methodology:

- **Solution Preparation:** Prepare a solution of **3-Desacetyl Cefotaxime Lactone** of known concentration in a suitable solvent system (e.g., water with a co-solvent like methanol or acetonitrile if necessary to ensure solubility).
- **Titration:** Calibrate a pH meter with standard buffers. Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.
- **Data Collection:** Record the pH of the solution after each addition of the titrant.
- **Analysis:** Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.

Determination of Aqueous Solubility by Shake-Flask Method

This is a standard method for determining the equilibrium solubility of a compound.

Methodology:

- **Sample Preparation:** Add an excess amount of **3-Desacetyl Cefotaxime Lactone** to a known volume of purified water (or other solvent) in a sealed container.

- Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
- Quantification: Determine the concentration of the lactone in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a common technique for the separation and quantification of Cefotaxime and its degradation products.[\[1\]](#)[\[8\]](#)[\[10\]](#)[\[11\]](#)

Typical HPLC Parameters:

Parameter	Description
Column	Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase	A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., methanol or acetonitrile). [11]
Elution	Isocratic or gradient elution.
Flow Rate	Typically 1.0 mL/min. [11]
Detection	UV spectrophotometer at a wavelength where the compound has significant absorbance (e.g., 235 nm). [11]
Temperature	Column oven maintained at a constant temperature (e.g., 30°C). [11]

Methodology:

- **Standard Preparation:** Prepare a series of standard solutions of **3-Desacetyl Cefotaxime Lactone** of known concentrations.
- **Calibration Curve:** Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.
- **Sample Analysis:** Inject the sample solution (e.g., from the solubility experiment) and determine its peak area.
- **Quantification:** Calculate the concentration of the lactone in the sample by interpolating its peak area on the calibration curve.

Conclusion

3-Desacetyl Cefotaxime Lactone is a key derivative of Cefotaxime, formed both metabolically and as a degradation product under acidic conditions. While its basic chemical identity is well-established, a comprehensive public dataset of its specific physicochemical properties, such as pKa, melting point, and quantitative solubility, is lacking. The experimental protocols outlined in this guide provide a framework for researchers to determine these critical parameters. A thorough understanding of these characteristics is essential for the development of stable Cefotaxime formulations and for interpreting its pharmacokinetic and pharmacodynamic behavior.

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